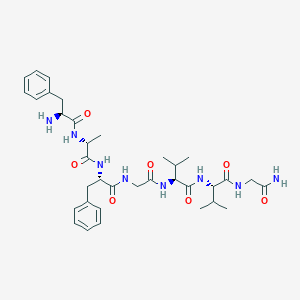
L-Phenylalanyl-D-alanyl-L-phenylalanylglycyl-L-valyl-L-valylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Fenilalanil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida es un compuesto peptídico complejo formado por múltiples aminoácidos.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de L-Fenilalanil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye:
Activación de aminoácidos: Los aminoácidos se activan usando reactivos como carbodiimidas o sales de uronio.
Reacción de acoplamiento: Los aminoácidos activados se acoplan a la cadena peptídica en crecimiento.
Desprotección: Los grupos protectores de los aminoácidos se eliminan para permitir un mayor acoplamiento.
Escisión: El péptido completo se escinde de la resina y se purifica.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la SPPS a gran escala o la síntesis de péptidos en fase líquida (LPPS). Estos métodos se optimizan para la eficiencia y el rendimiento, incorporando a menudo sintetizadores automatizados y técnicas de purificación avanzadas.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Fenilalanil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ocurrir en los residuos de fenilalanina, lo que lleva a la formación de quinonas.
Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes en el péptido.
Sustitución: Los residuos de aminoácidos pueden sustituirse por otros grupos funcionales para modificar las propiedades del péptido.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).
Sustitución: Diversos agentes alquilantes o acilantes.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de los residuos de fenilalanina puede producir quinonas, mientras que la reducción de los enlaces disulfuro da como resultado tioles libres.
Aplicaciones Científicas De Investigación
L-Fenilalanil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar la síntesis de péptidos y las relaciones estructura-actividad.
Biología: Se investiga su papel en las interacciones proteína-proteína y las vías de señalización celular.
Medicina: Posibles aplicaciones terapéuticas, incluyendo como sistema de administración de fármacos o en el desarrollo de fármacos basados en péptidos.
Industria: Se utiliza en la producción de materiales basados en péptidos y como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de L-Fenilalanil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El péptido puede modular las vías biológicas uniéndose a estos objetivos, influyendo en procesos celulares como la transducción de señales, la expresión genética y la regulación metabólica.
Comparación Con Compuestos Similares
Compuestos similares
L-Fenilalanil-L-fenilalanina: Un dipéptido más simple con motivos estructurales similares.
L-Valil-L-valina: Otro dipéptido con residuos de valina, utilizado en contextos de investigación similares.
L-Alanil-L-valina: Un dipéptido con alanina y valina, estudiado por sus propiedades únicas.
Singularidad
L-Fenilalanil-D-alanil-L-fenilalanilglicil-L-valil-L-valilglicinamida es único debido a su estructura compleja, que permite diversas interacciones y aplicaciones. Su combinación de múltiples aminoácidos proporciona una plataforma versátil para estudiar la química de los péptidos y desarrollar nuevos agentes terapéuticos.
Propiedades
Número CAS |
649727-65-1 |
|---|---|
Fórmula molecular |
C35H50N8O7 |
Peso molecular |
694.8 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylbutanamide |
InChI |
InChI=1S/C35H50N8O7/c1-20(2)29(34(49)38-18-27(37)44)43-35(50)30(21(3)4)42-28(45)19-39-33(48)26(17-24-14-10-7-11-15-24)41-31(46)22(5)40-32(47)25(36)16-23-12-8-6-9-13-23/h6-15,20-22,25-26,29-30H,16-19,36H2,1-5H3,(H2,37,44)(H,38,49)(H,39,48)(H,40,47)(H,41,46)(H,42,45)(H,43,50)/t22-,25+,26+,29+,30+/m1/s1 |
Clave InChI |
WXOCRWBSVRZMFI-HEBLONFGSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![N~1~-(6-Chloro-3-methyl[1,2]oxazolo[4,5-c]pyridin-4-yl)propane-1,3-diamine](/img/structure/B12599777.png)
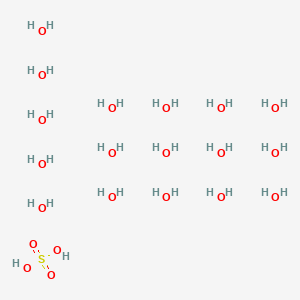
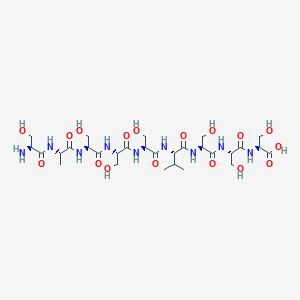
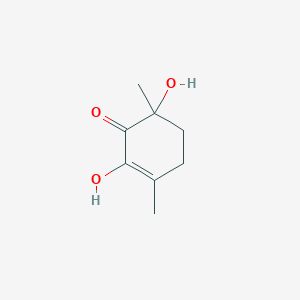
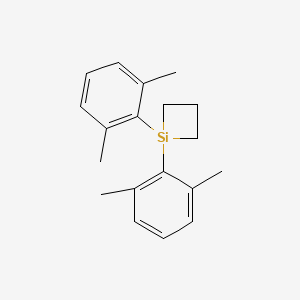

![3,3'-(Dodecane-1,12-diyl)bis[5-(difluoromethyl)-1,2,4-oxadiazole]](/img/structure/B12599817.png)
propanedinitrile](/img/structure/B12599825.png)
![2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B12599829.png)
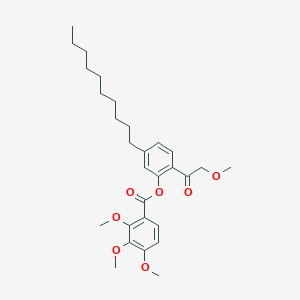
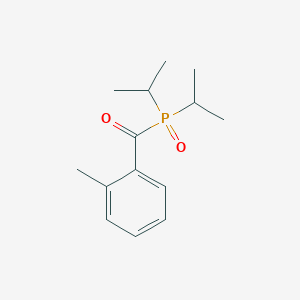
![3-(Cyclohexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12599852.png)
